molecular formula C15H29N B15262091 3-(4-tert-Butylcyclohexyl)piperidine

3-(4-tert-Butylcyclohexyl)piperidine

Cat. No.: B15262091
M. Wt: 223.40 g/mol
InChI Key: YKDSSUGAKCCOIN-UHFFFAOYSA-N
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Description

3-(4-tert-Butylcyclohexyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals. The compound this compound is characterized by the presence of a piperidine ring substituted with a 4-tert-butylcyclohexyl group. This structural motif imparts unique chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-Butylcyclohexyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butylcyclohexylamine with piperidine under specific reaction conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-Butylcyclohexyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

3-(4-tert-Butylcyclohexyl)piperidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is employed in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 3-(4-tert-Butylcyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved. For example, in medicinal chemistry, the compound may act as an agonist or antagonist of certain receptors, influencing physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered heterocyclic amine, widely used in organic synthesis and pharmaceuticals.

    4-tert-Butylcyclohexylamine: A related compound with a similar structural motif, used in the synthesis of various derivatives.

    N-Methylpiperidine: Another piperidine derivative with different substituents, used in organic synthesis and as a reagent.

Uniqueness

3-(4-tert-Butylcyclohexyl)piperidine is unique due to the presence of both the piperidine ring and the 4-tert-butylcyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications. Its structural uniqueness allows for diverse chemical reactivity and potential biological activity, distinguishing it from other piperidine derivatives.

Properties

Molecular Formula

C15H29N

Molecular Weight

223.40 g/mol

IUPAC Name

3-(4-tert-butylcyclohexyl)piperidine

InChI

InChI=1S/C15H29N/c1-15(2,3)14-8-6-12(7-9-14)13-5-4-10-16-11-13/h12-14,16H,4-11H2,1-3H3

InChI Key

YKDSSUGAKCCOIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)C2CCCNC2

Origin of Product

United States

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